1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a chlorophenyl group and three methyl groups attached to the pyrrole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,4,5-trimethylpyrrole.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 4-chlorobenzaldehyde and 2,4,5-trimethylpyrrole. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Synthesis: Automated systems can be used to precisely control reaction conditions, ensuring consistent quality and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The precise mechanism of action of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. it is believed to interact with specific proteins and enzymes, modulating their activity. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-pyrrole: This compound lacks the additional methyl groups and aldehyde functionality, resulting in different chemical properties and reactivity.
1-(4-bromophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.
1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid: The oxidation product of the aldehyde group, which has different chemical and biological properties.
Uniqueness
1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-12(15)5-7-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPKHKLXOSQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.